5-Methylpyrazine-2-carboximidamide
Overview
Description
5-Methylpyrazine-2-carboximidamide is a chemical compound with the molecular formula C6H8N4 . It has an average mass of 136.154 Da and a monoisotopic mass of 136.074890 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazine ring with a methyl group at the 5th position and a carboximidamide group at the 2nd position .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications
Pharmaceutical Intermediate
5-Methylpyrazine-2-carboxylic acid, closely related to 5-Methylpyrazine-2-carboximidamide, is an important pharmaceutical intermediate. Its synthesis methods, including chemical, electrochemical, and microbial synthesis, have been reviewed, with chemical synthesis being the most widely used method among these. This compound's role as an intermediate is crucial in the development of hypoglycemic agents and lipid-lowering drugs (Bai Jin-quan, 2013).
Bioconversion to Antituberculous Agents
Bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 is another application. This process yields a versatile building block for synthesizing new antituberculous agents, highlighting its importance in pharmaceutical research (M. Wieser, K. Heinzmann, A. Kiener, 1997).
Biocatalytic Production Processes
A study developed a whole-cell biocatalytic process for the efficient synthesis of 5-Methylpyrazine-2-carboxylic acid from 2,5-dimethylpyrazine. This process involved optimizing reaction conditions and genetic engineering of Escherichia coli, leading to high-yield and plasmid-free production. Such advancements pave the way for the commercial production of this compound in an environmentally friendly manner (Liuyan Gu et al., 2020).
Biochemical Analysis
Biochemical Properties
5-Methylpyrazine-2-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. These interactions often involve hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, thereby altering cellular metabolism and enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter metabolite levels within cells, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
5-methylpyrazine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-4-2-10-5(3-9-4)6(7)8/h2-3H,1H3,(H3,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABMWLCUGMXHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375000 | |
Record name | 5-methylpyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
725234-33-3 | |
Record name | 5-methylpyrazine-2-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 725234-33-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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